2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a piperazine ring at the 4-position
Mechanism of Action
Target of Action
The primary target of the compound “2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol” is the mesenchymal-epithelial transition factor (c-Met), which is often overexpressed in various cancers . c-Met has been validated as an anti-cancer target .
Mode of Action
The compound interacts with c-Met in a specific and affinity manner . The interaction between the compound and c-Met is evaluated by cell uptake assay in the presence or absence of cold compound [19F]-AZC or commercial c-Met inhibitor .
Biochemical Pathways
The compound affects the c-Met pathway, which plays a crucial role in cancer progression. The overexpression of c-Met often leads to increased cell proliferation, survival, and migration, contributing to tumor growth and metastasis .
Pharmacokinetics
The compound is synthesized through a one-step substitution reaction and characterized by radiochemical methods . It demonstrates excellent in vitro and in vivo stability, high target affinity, good lipophilicity, and brain transport coefficient . The compound shows excellent tumor imaging characteristics in vivo and can specifically depict c-Met positive glioblastoma one hour after intravenous injection of the probe .
Result of Action
The compound’s action results in the specific depiction of c-Met positive glioblastoma . A good correlation is observed between the accumulation of [18F]-AZC in the tumor and the expression level of c-Met .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the piperazine ring. The final step includes the attachment of the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions on the piperazine ring or quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperazine or quinoline rings .
Scientific Research Applications
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)quinoline-4-thiol: Another quinoline derivative with a trifluoromethyl group.
1-(4-(5-amino-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)-2-(fluoro-[18F])propan-1-one: A related compound used in PET imaging.
Uniqueness
2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)12-1-2-13-14(11-12)20-4-3-15(13)22-7-5-21(6-8-22)9-10-23/h1-4,11,23H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIUGOGNABWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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